3,4-Quinolinediol, 2-nonyl-

説明

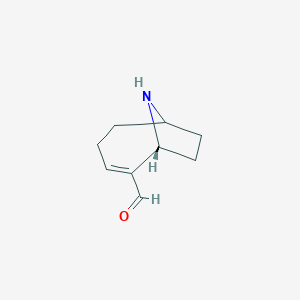

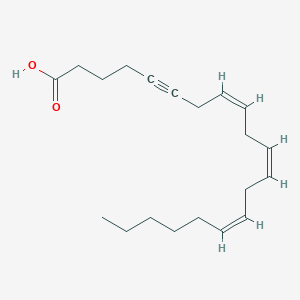

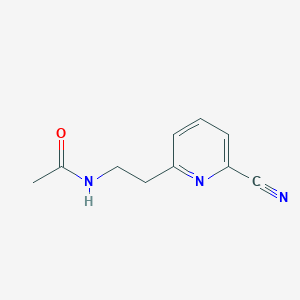

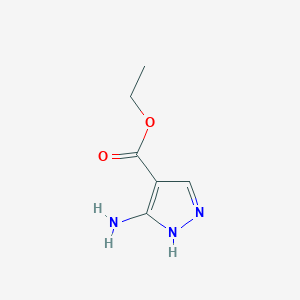

“3,4-Quinolinediol, 2-nonyl-” is a compound with the molecular formula C18H25NO2 . It is also known as 2-nonyl-4-quinolinol . This compound is a member of the quinolone family, which includes a wide variety of compounds produced by animals, plants, and microorganisms .

Synthesis Analysis

The synthesis of quinolones involves substrates from the fatty acid metabolism . The PqsBC complex, which is similar to the β-ketoacyl- (acyl-carrier-protein) synthase III (FabH), uses CoA-activated fatty acids to catalyze a decarboxylative Claisen-condensation of acyl-ACP and 2-aminobenzoylacetate (2-ABA) or 2-hydroxy-aminobenzoylacetate (2-HABA) to form AQs or AQNOs, respectively .Molecular Structure Analysis

The molecular structure of “3,4-Quinolinediol, 2-nonyl-” is derived from the heterobicyclic aromatic compound quinoline . Quinolones differ not only in the varied substitutions in the carbocyclic and heteroaromatic rings but also have other rings fused to the quinolone nucleus .Chemical Reactions Analysis

Quinolones such as the Pseudomonas quinolone signal and 2-heptyl-4-hydroxyquinoline act as quorum-sensing signal molecules, controlling the expression of many virulence genes as a function of cell population density .科学的研究の応用

Antimicrobial Activity

“2-nonyl-3-hydroxy-4-quinolone” has been proven to be a privileged scaffold in the antimicrobial drug discovery pipeline . A series of new 4-hydroxy-2-quinolinone analogs containing a long alkyl side chain at C-3 and a broad range of substituents on the C-6 and C-7 positions were synthesized . The structure-activity relationship study revealed that the length of the alkyl chain, as well as the type of substituent, has a dramatic impact on the antimicrobial activities .

Antifungal Activity

Particularly, the brominated analogs 3j with a nonyl side chain exhibited exceptional antifungal activities against A. flavus (half maximal inhibitory concentration (IC 50) = 1.05 µg/mL), which surpassed that of the amphotericin B used as a positive control .

Antibacterial Activity

The antibacterial activity against S. aureus, although not as potent, showed a similar trend to the antifungal activity .

Quorum Sensing Signal Molecule

“2-nonyl-3-hydroxy-4-quinolone” is a quorum sensing (QS) signal molecule that controls the expression of many virulence genes as a function of cell population density . It plays a role as a cell-to-cell signaling molecule .

Iron Chelation

“2-nonyl-3-hydroxy-4-quinolone” is also reported to chelate ferric iron at physiological pH via its 3’-hydroxy group .

Biosensor Activation

“2-nonyl-3-hydroxy-4-quinolone” activates a biosensor for the P. aeruginosa gene pqsA, which encodes the first enzyme in the P. aeruginosa biosynthesis of the bacterial quorum-sensing signal molecule .

将来の方向性

Quinolones possess medicinally interesting properties ranging from antiallergenic and anticancer to antimicrobial activities . They have served in the development of many synthetic drugs, including the successful fluoroquinolone antibiotics . The future directions for “3,4-Quinolinediol, 2-nonyl-” could involve further exploration of its medicinal properties and potential applications.

特性

IUPAC Name |

3-hydroxy-2-nonyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZSNBAQPVKMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433174 | |

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Quinolinediol, 2-nonyl- | |

CAS RN |

521313-36-0 | |

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。